3-(Pyrrolidin-1-yl)butan-1-ol

Description

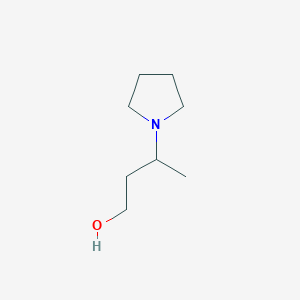

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-1-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(4-7-10)9-5-2-3-6-9/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCMGWYAPOCAKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434046 | |

| Record name | 3-(Pyrrolidin-1-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158261-95-1 | |

| Record name | 3-(Pyrrolidin-1-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on 3-(Pyrrolidin-1-yl)butan-1-ol (CAS: 158261-95-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

The fundamental properties of 3-(Pyrrolidin-1-yl)butan-1-ol are summarized in the table below. This information is primarily sourced from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 158261-95-1 | [6][7][8] |

| Molecular Formula | C₈H₁₇NO | [6] |

| Molecular Weight | 143.23 g/mol | [6] |

| Boiling Point | 227.924 °C at 760 mmHg | N/A |

| Flash Point | 96.509 °C | N/A |

| Density | 0.982 g/cm³ | N/A |

Synthesis and Manufacturing

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively documented in readily accessible literature. However, a synthetic route has been referenced in the following publication:

-

Journal of Organic Chemistry, 1994, vol. 59, # 18 p. 5328 - 5335

Additionally, European Patent EP1593679 A1 (2005), assigned to Warner-Lambert Company LLC, mentions this compound, suggesting its potential use as an intermediate in the synthesis of proprietary molecules. The specific synthetic steps and reaction conditions from these sources could not be fully retrieved for this guide.

A general logical workflow for the synthesis of such a compound might involve the reaction of a suitable precursor with pyrrolidine.

Caption: A potential synthetic workflow for this compound.

Biological Activity and Drug Development Potential

There is a notable absence of published data regarding the biological activity, pharmacology, or toxicology of this compound. While the pyrrolidine ring is a key component in many drugs targeting the central nervous system, as well as in anticancer and antibacterial agents, the specific contributions of the 3-hydroxybutyl substituent at the 1-position of the pyrrolidine ring are unknown.[1][4][5]

The general importance of the pyrrolidine scaffold in medicinal chemistry suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents.[2][3] Further research, including in vitro and in vivo screening, is necessary to elucidate any potential biological effects.

Due to the lack of data on biological activity, no signaling pathway diagrams can be provided at this time.

Experimental Protocols

As a consequence of the limited availability of primary research articles focused on this compound, detailed experimental protocols for its synthesis, purification, and biological evaluation cannot be provided in this guide. Researchers interested in this compound would need to refer to the previously cited patent and journal article or develop their own methodologies based on established synthetic routes for analogous compounds.

Conclusion and Future Directions

This compound (CAS 158261-95-1) is a chemical entity for which basic physicochemical data is available, but in-depth scientific characterization is lacking in the public domain. Its structural similarity to components of known bioactive molecules suggests that it may hold potential for applications in drug discovery.

To unlock the potential of this compound, future research should focus on:

-

Detailed Synthesis and Characterization: Publication of a robust and scalable synthetic method with complete analytical characterization (NMR, IR, Mass Spectrometry).

-

Biological Screening: Comprehensive screening against a panel of biological targets to identify any potential pharmacological activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the contribution of the 3-hydroxybutyl moiety to any observed biological effects.

This technical guide serves as a summary of the currently available information and a call to the scientific community to further investigate this potentially valuable chemical scaffold.

References

- 1. 1-Pyrrolidinepropanol, γ-methyl- (CAS/ID No. 158261-95-1) | Reagentia [reagentia.eu]

- 2. 3-(1-Pyrrolidinyl)-2-butanone | C8H15NO | CID 23388489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Pyrrolidin-1-yl)propan-1-ol | 19748-66-4 [sigmaaldrich.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-(1-PYRROLIDINYL)-1-BUTANOL | 158261-95-1 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. molcore.com [molcore.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Pyrrolidin-1-yl)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the organic compound 3-(Pyrrolidin-1-yl)butan-1-ol. The information presented is intended to support research and development activities by providing key data points and methodologies relevant to the characterization and handling of this molecule.

Core Physicochemical Data

A summary of the known and predicted physicochemical properties of this compound is presented below. These values are essential for a variety of applications, including reaction chemistry, formulation development, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO | [1][2] |

| Molecular Weight | 143.23 g/mol | [1][2] |

| CAS Number | 158261-95-1 | [2] |

| Boiling Point | 114 °C (at 21 Torr) | [2] |

| Density (Predicted) | 0.981 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 15.00 ± 0.10 | [2] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are generalized methods and may require optimization for the specific compound this compound.

Determination of Boiling Point

The boiling point of a liquid is a critical physical constant. A common laboratory method for its determination is the micro boiling point method using a Thiele tube.

Materials:

-

This compound sample

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube containing high-boiling mineral oil

-

Bunsen burner or heating mantle

-

Rubber band or wire for attaching the sample tube to the thermometer

Procedure:

-

A small amount of this compound is introduced into a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with mineral oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Materials:

-

This compound sample

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with the this compound sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the exterior.

-

The filled pycnometer is weighed to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For an amine-containing compound like this compound, the pKa of its conjugate acid is typically determined. Potentiometric titration is a standard method.

Materials:

-

This compound sample

-

Standardized solution of a strong acid (e.g., HCl)

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

A known concentration of this compound is dissolved in deionized water.

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The standardized strong acid solution is added in small, precise increments from a burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Synthesis Workflow

A plausible synthetic route to this compound involves the reduction of a suitable carboxylic acid precursor, such as 3-(pyrrolidin-1-yl)butanoic acid. This method is a standard transformation in organic synthesis.

Caption: Synthesis of this compound via reduction.

Characterization Data

Spectroscopic data is crucial for the structural confirmation of this compound. Available data includes:

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

FTIR (Vapor Phase): Identifies the functional groups present, such as the O-H stretch of the alcohol and C-N stretching of the pyrrolidine ring.

-

Mass Spectrometry (GC-MS): Determines the molecular weight and provides information on the fragmentation pattern, aiding in structural elucidation.[1]

A detailed analysis of these spectra is recommended for unambiguous identification and purity assessment. An experimental workflow for the characterization of a synthesized batch of this compound is outlined below.

Caption: Workflow for the characterization of this compound.

References

3-(Pyrrolidin-1-yl)butan-1-ol molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical properties of 3-(Pyrrolidin-1-yl)butan-1-ol. The information is intended for researchers, scientists, and professionals in drug development who are interested in the chemical characteristics and potential applications of novel pyrrolidine derivatives.

Molecular Structure and Identifiers

This compound is a secondary amino alcohol characterized by a pyrrolidine ring attached to a butanol backbone at the third carbon position. The presence of both a hydroxyl group and a tertiary amine makes it a molecule of interest for further chemical derivatization and biological screening.

Molecular Formula: C₈H₁₇NO[1][2]

Molecular Weight: 143.23 g/mol [1][2]

IUPAC Name: this compound

Synonyms:

A 2D representation of the molecular structure is provided below.

Caption: 2D molecular structure of this compound.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and may vary from experimentally determined values.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇NO | [1][2] |

| Molecular Weight | 143.23 g/mol | [1][2] |

| Boiling Point | 114 °C (at 21 Torr) | [2] |

| Density (Predicted) | 0.981 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 15.00 ± 0.10 | [2] |

Experimental Protocols

Caption: A general experimental workflow for the characterization of a novel chemical compound.

Biological Activity and Drug Development Potential

While specific biological activity data for this compound has not been reported, the pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs.[3] Pyrrolidine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and central nervous system effects.[4][5] The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (the nitrogen of the pyrrolidine ring) in this compound suggests that it may interact with various biological targets.

The pyrrolidine ring's non-planar, three-dimensional structure allows for the presentation of substituents in distinct spatial orientations, which can be advantageous for achieving high-affinity and selective binding to protein targets.[3] Further research, beginning with the general workflow outlined above, would be necessary to determine the specific biological activities and therapeutic potential of this compound. The synthesis of chiral variants of this molecule could also be of significant interest, as stereochemistry often plays a critical role in biological activity.[3]

References

Spectroscopic Analysis of 3-(Pyrrolidin-1-yl)butan-1-ol: A Technical Guide

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data expected for the compound 3-(Pyrrolidin-1-yl)butan-1-ol. It includes detailed experimental protocols and a generalized workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The structural formula of this compound is presented below, with atoms numbered for the purpose of NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[1] For a small molecule like this compound, ¹H and ¹³C NMR are fundamental for structural elucidation.[2]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Integration |

| H-1 | ~3.6 | Triplet | ~6.5 | 2H |

| H-2 | ~1.6 | Multiplet | - | 2H |

| H-3 | ~2.8 | Multiplet | - | 1H |

| H-4 (CH₃) | ~1.1 | Doublet | ~6.8 | 3H |

| Pyrrolidine (α-CH₂) | ~2.5 | Multiplet | - | 4H |

| Pyrrolidine (β-CH₂) | ~1.8 | Multiplet | - | 4H |

| OH | Variable | Singlet (broad) | - | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~60 |

| C-2 | ~35 |

| C-3 | ~65 |

| C-4 (CH₃) | ~20 |

| Pyrrolidine (α-C) | ~50 |

| Pyrrolidine (β-C) | ~23 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions.[3] The mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern, aiding in its identification. The molecular weight of this compound (C₈H₁₇NO) is 143.23 g/mol .

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Notes |

| 143 | [C₈H₁₇NO]⁺ | Molecular ion (M⁺) |

| 126 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 112 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of the hydroxymethyl group |

| 98 | [C₆H₁₂N]⁺ | Cleavage of the butanol side chain |

| 84 | [C₅H₁₀N]⁺ | Fragmentation of the butanol side chain |

| 70 | [C₄H₈N]⁺ | Pyrrolidine ring fragment |

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS spectra for a small organic molecule like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[4]

-

The choice of solvent depends on the solubility of the analyte and should not have signals that overlap with the analyte's signals.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5][6]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup :

-

The sample is placed in the NMR spectrometer.[7]

-

The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

-

Data Acquisition :

-

Acquire a ¹H NMR spectrum. This typically involves a short pulse sequence and a few scans.[1]

-

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, this requires a greater number of scans and a longer acquisition time.[2]

-

Additional experiments like COSY, HSQC, and HMBC can be performed to further elucidate the structure by showing correlations between protons and carbons.

-

Mass Spectrometry (Electron Ionization - EI) Protocol

-

Sample Introduction :

-

For a volatile compound, a direct insertion probe or gas chromatography (GC) inlet can be used.

-

The sample is introduced into the high-vacuum source of the mass spectrometer.

-

-

Ionization :

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺).

-

-

Fragmentation :

-

The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller charged fragments and neutral species.[3]

-

-

Mass Analysis :

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection :

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for chemical compound analysis.

References

- 1. Wiley Registry™ of Mass Spectral Data, 2023 Edition [sisweb.com]

- 2. hmdb.ca [hmdb.ca]

- 3. m.youtube.com [m.youtube.com]

- 4. hmdb.ca [hmdb.ca]

- 5. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

synthesis of 3-(Pyrrolidin-1-yl)butan-1-ol from starting materials

An In-depth Technical Guide to the Synthesis of 3-(Pyrrolidin-1-yl)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in pharmaceutical and organic synthesis. This document details plausible synthetic pathways, provides detailed experimental protocols for key reactions, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows.

Overview of Synthetic Strategies

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the synthesis of the key intermediate, 4-hydroxybutan-2-one. This intermediate is subsequently converted to the target molecule via reductive amination with pyrrolidine. Alternative, though potentially less direct, routes are also discussed.

The primary proposed synthetic pathway is outlined below:

Caption: Overview of the primary synthetic route to this compound.

Synthesis of Key Intermediate: 4-Hydroxybutan-2-one

Two primary methods for the synthesis of 4-hydroxybutan-2-one are presented here, offering flexibility based on available starting materials and desired scale.

Method A: Aldol Condensation of Acetone and Formaldehyde

This classic approach involves the base-catalyzed reaction of acetone and formaldehyde.

Caption: Synthesis of 4-hydroxybutan-2-one via aldol condensation.

Experimental Protocol:

-

Materials: Acetone, Formaldehyde (37% aqueous solution), Sodium Hydroxide (NaOH), Dichloromethane, Anhydrous Magnesium Sulfate, Diethyl Ether.

-

Procedure:

-

A solution of acetone (10 equivalents) and 37% aqueous formaldehyde (1 equivalent) is cooled to 0-5 °C in an ice bath.

-

A dilute aqueous solution of sodium hydroxide (e.g., 5%) is added dropwise with vigorous stirring, maintaining the temperature below 10 °C.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The reaction is neutralized with dilute hydrochloric acid.

-

The product is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation.

-

Method B: Oxidation of 1,3-Butanediol

This method provides a cleaner route with potentially higher purity, using a commercially available diol.

Chiral Synthesis of (R)-3-(Pyrrolidin-1-yl)butan-1-ol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the chiral synthesis of (R)-3-(Pyrrolidin-1-yl)butan-1-ol, a valuable chiral building block in the development of novel therapeutics. The pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The stereochemistry of substituents on the pyrrolidine ring can significantly influence the biological activity of drug candidates. This document details two primary synthetic strategies for obtaining the enantiomerically pure (R)-isomer of 3-(Pyrrolidin-1-yl)butan-1-ol: the use of a chiral precursor, (R)-3-aminobutan-1-ol, and a racemic synthesis followed by chiral resolution. Detailed experimental protocols, quantitative data, and process visualizations are provided to aid researchers and scientists in the field of drug development.

Introduction

The five-membered pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds and natural products.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is highly advantageous in drug design for achieving specific interactions with biological targets. The stereochemical configuration of substituents on the pyrrolidine ring is often critical for pharmacological efficacy. (R)-3-(Pyrrolidin-1-yl)butan-1-ol is a key intermediate that incorporates both a chiral center and the valuable pyrrolidine moiety, making it a significant building block for the synthesis of complex pharmaceutical agents.

This guide outlines two robust synthetic pathways to access the enantiomerically pure (R)-3-(Pyrrolidin-1-yl)butan-1-ol. The first strategy leverages a chiral pool approach, starting from the readily available chiral precursor, (R)-3-aminobutan-1-ol. The second strategy involves an initial racemic synthesis via reductive amination, followed by enantiomeric resolution using chiral chromatography.

Strategy 1: Synthesis via Chiral Precursor (R)-3-aminobutan-1-ol

This strategy is predicated on establishing the desired stereocenter early in the synthetic sequence, utilizing a chiral starting material. Two effective methods for the synthesis of the key intermediate, (R)-3-aminobutan-1-ol, are presented, followed by the formation of the pyrrolidine ring.

Synthesis of Chiral Intermediate: (R)-3-aminobutan-1-ol

A green and highly efficient method for the synthesis of (R)-3-amino-1-butanol is through the asymmetric amination of 4-hydroxy-2-butanone using an (R)-selective transaminase.[2][3]

-

Experimental Protocol:

-

Prepare a reaction buffer (e.g., triethanolamine buffer, pH 7.5) containing pyridoxal 5'-phosphate (PLP) as a cofactor.

-

Add the (R)-selective transaminase enzyme and an amino donor (e.g., isopropylamine).[3]

-

To this mixture, add 4-hydroxy-2-butanone as the substrate. A fed-batch strategy for substrate addition is recommended to mitigate potential enzyme inhibition at high concentrations.[2]

-

Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitor the reaction progress by HPLC or GC.

-

Upon completion, the enzyme can be removed by centrifugation or filtration. The product, (R)-3-amino-1-butanol, is then isolated from the aqueous solution by extraction with an organic solvent and subsequent distillation.

-

A direct chemical synthesis involves the reduction of commercially available (R)-3-aminobutanoic acid.[4]

-

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), suspend (R)-3-aminobutanoic acid in an anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of a suitable reducing agent, such as sodium aluminum hydride in THF.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH).

-

Filter the resulting precipitate and wash with THF.

-

The filtrate is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield (R)-3-aminobutan-1-ol.

-

| Method | Starting Material | Key Reagent/Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Method A | 4-Hydroxy-2-butanone | (R)-selective transaminase | ~71-100 | >99 | [2] |

| Method B | (R)-3-Aminobutanoic acid | Sodium aluminum hydride | 61-67 | >99 | [5] |

Table 1. Comparison of synthetic methods for (R)-3-aminobutan-1-ol.

Formation of the Pyrrolidine Ring: N-Alkylation

The final step in this strategy is the construction of the pyrrolidine ring by dialkylation of the primary amine of (R)-3-aminobutan-1-ol with a suitable 1,4-dielectrophile, such as 1,4-dibromobutane.[6]

-

Experimental Protocol:

-

To a solution of (R)-3-aminobutan-1-ol in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate or triethylamine.[6]

-

Add 1,4-dibromobutane to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (R)-3-(Pyrrolidin-1-yl)butan-1-ol.

-

| Starting Material | Reagent | Base | Solvent | Yield (%) | Reference |

| (R)-3-aminobutan-1-ol | 1,4-dibromobutane | K₂CO₃ | Acetonitrile | 75-85 (Est.) | [6] |

Table 2. N-Alkylation for the synthesis of (R)-3-(Pyrrolidin-1-yl)butan-1-ol. (Yield is estimated based on similar transformations).

Caption: Synthetic workflow for Strategy 1.

Strategy 2: Racemic Synthesis and Chiral Resolution

Racemic Synthesis via Reductive Amination

The racemic this compound can be synthesized in a one-pot reaction from 4-hydroxy-2-butanone and pyrrolidine via reductive amination. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation.[1][7][8]

-

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-hydroxy-2-butanone and pyrrolidine in a suitable solvent, such as 1,2-dichloroethane (DCE).[8]

-

Stir the mixture at room temperature.

-

Add sodium triacetoxyborohydride [NaBH(OAc)₃] portion-wise to the solution. Acetic acid can be used as a catalyst.[8][9]

-

Continue stirring at room temperature and monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are dried over an anhydrous salt, filtered, and concentrated under reduced pressure.

-

The crude racemic product is purified by column chromatography.

-

| Ketone | Amine | Reducing Agent | Solvent | Yield (%) | Reference |

| 4-Hydroxy-2-butanone | Pyrrolidine | NaBH(OAc)₃ | DCE | 80-90 (Est.) | [1][8] |

Table 3. Racemic synthesis of this compound. (Yield is estimated based on similar transformations).

Chiral Resolution

The separation of the enantiomers of the racemic product can be achieved by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[10][11][12]

-

Experimental Protocol (General):

-

Dissolve the racemic this compound in the mobile phase.

-

Inject the sample onto a suitable chiral column (e.g., a Pirkle-concept column or a macrocyclic glycopeptide-based CSP).[12][13]

-

The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).

-

The separation is monitored using a UV detector.

-

Collect the fractions corresponding to each enantiomer.

-

The enantiomeric excess of the collected fractions should be determined by re-injection onto the chiral column.

-

Alternatively, resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by fractional crystallization.[14]

Caption: Synthetic workflow for Strategy 2.

Conclusion

This guide has detailed two distinct and effective strategies for the chiral synthesis of (R)-3-(Pyrrolidin-1-yl)butan-1-ol. The choice between these methods will depend on factors such as the availability and cost of starting materials, scalability requirements, and the desired level of enantiopurity. The biocatalytic approach in Strategy 1 offers a highly enantioselective and environmentally friendly route. The chemical reduction in Strategy 1 provides a more traditional and direct method. Strategy 2, while requiring a final resolution step, is a viable alternative when chiral precursors are not accessible. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in drug development and organic synthesis, facilitating the production of this important chiral building block.

References

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase from Actinobacteria sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]

- 4. (S)-3-Aminobutan-1-ol | 61477-39-2 | Benchchem [benchchem.com]

- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 6. benchchem.com [benchchem.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. akjournals.com [akjournals.com]

- 11. academic.oup.com [academic.oup.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Chiral resolution - Wikipedia [en.wikipedia.org]

Chiral Synthesis of (S)-3-(Pyrrolidin-1-yl)butan-1-ol: An In-Depth Technical Guide

Introduction

(S)-3-(Pyrrolidin-1-yl)butan-1-ol is a chiral amino alcohol that holds significant interest for researchers and professionals in the fields of organic synthesis and drug development. Its structural motif, featuring a stereogenic center and a pyrrolidine ring, makes it a valuable building block in the asymmetric synthesis of complex molecules and a potential pharmacophore in medicinal chemistry. The pyrrolidine scaffold is a privileged structure found in numerous natural products and pharmaceuticals, imparting favorable physicochemical and biological properties. This guide provides a comprehensive overview of a key synthetic route to enantiomerically pure (S)-3-(Pyrrolidin-1-yl)butan-1-ol, detailing the experimental protocol, presenting relevant data, and discussing its potential applications.

Synthetic Strategy: A Two-Step Approach

The most direct and reliable chiral synthesis of (S)-3-(Pyrrolidin-1-yl)butan-1-ol commences with the commercially available chiral precursor, (S)-3-aminobutan-1-ol. This starting material provides the foundational stereochemistry of the target molecule. The synthesis proceeds via a two-step sequence involving the formation of the pyrrolidine ring through a double alkylation reaction.

A logical and efficient method for the construction of the pyrrolidine ring is the reaction of the primary amine of (S)-3-aminobutan-1-ol with a suitable four-carbon dielectrophile, such as 1,4-dibromobutane. This classical approach, known as a cyclization reaction, is a robust and well-established method for the formation of five-membered nitrogen heterocycles.

The overall synthetic workflow can be visualized as follows:

In-Depth Technical Guide: Safety and Handling of 3-(Pyrrolidin-1-yl)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling guidelines for 3-(Pyrrolidin-1-yl)butan-1-ol. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from safety data sheets of structurally similar chemicals, computational toxicology predictions, and established protocols. All data derived from analogous compounds is clearly indicated.

Hazard Identification and Classification

Based on data for the closely related isomer 4-(Pyrrolidin-1-yl)butan-1-ol, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows.[1]

GHS Classification:

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 |

| Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A |

| Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory | 3 |

| Warning | H335: May cause respiratory irritation |

Classification is based on data for the isomer 4-(Pyrrolidin-1-yl)butan-1-ol.[1]

General Toxicological Profile of Pyrrolidine Derivatives: The pyrrolidine ring structure can increase lipophilicity, potentially enhancing permeability across the blood-brain barrier.[2][3] This characteristic is associated with potential central nervous system (CNS) activity and, in some derivatives, cardiovascular toxicities.[2][3] While this compound is not a synthetic cathinone, this general property of the pyrrolidine scaffold warrants careful handling to avoid systemic exposure.

Physicochemical and Toxicological Data

Quantitative data for this compound is limited. The following tables provide computed data for the target compound and experimental data for related substances to offer a frame of reference.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Compound | This compound | |

| Molecular Formula | C₈H₁₇NO | |

| Molecular Weight | 143.23 g/mol | PubChem (Computed)[1] |

| Isomer | 4-(Pyrrolidin-1-yl)butan-1-ol | |

| CAS Number | 93264-47-2 | PubChem[1] |

| Related Compound | 1-Butanol | |

| CAS Number | 71-36-3 | Fisher Scientific[4] |

| Boiling Point | 117.7°C (243.9°F) | ScienceLab[5] |

| Flash Point | 28.9°C (84°F) (Closed Cup) | ScienceLab[5] |

| Density | 0.852 g/cm³ (at 25°C) | Sigma-Aldrich[6] |

| Water Solubility | 77 g/L (at 20°C) | West Liberty University[7] |

Table 2: Toxicological Data (Analogous Compounds)

| Compound | Route | Species | LD50 Value | Source |

| 1-Butanol | Oral | Rat | 790 mg/kg | ScienceLab[5] |

| 1-Butanol | Dermal | Rabbit | 3400 mg/kg | ScienceLab[5] |

| Pyrrolidine | Oral | - | Category 4: Harmful if swallowed | Sigma-Aldrich[6] |

Note: The toxicological data presented is for related compounds and should be used for contextual understanding only. A formal toxicological assessment has not been published for this compound.

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A standard workflow for PPE selection and use should be followed.

Caption: Workflow for selecting and using appropriate PPE.

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[8]

-

Skin Protection : Wear a lab coat and handle with chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[9]

-

Respiratory Protection : Use only in a well-ventilated area, preferably a chemical fume hood.[8][10] If aerosols may be generated, a respirator is required.[6]

-

Hygiene Measures : Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[10]

Handling and Storage

-

Handling : Avoid contact with skin, eyes, and clothing.[8] Avoid breathing vapors or mist.[9] Take precautionary measures against static discharge.[11] Use non-sparking tools.[11]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[8][11] Keep the container tightly closed and sealed until ready for use.[5]

First Aid Measures

| Exposure | First Aid Protocol |

| Skin | Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.[6][8] |

| Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[6][8] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6] |

Spill and Disposal

-

Spill Response : Evacuate the area. Ensure adequate ventilation and remove all sources of ignition.[6] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[8]

-

Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][8] Do not let the product enter drains or waterways.[6]

Caption: Decision-making workflow for spill response.

Experimental Protocols for Hazard Assessment

Should formal testing of this compound be required, the following methodologies, based on OECD guidelines, are recommended.

Protocol: In Vitro Skin Irritation (OECD 439)

This protocol uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.

Caption: Workflow for in vitro skin irritation testing.

-

Tissue Preparation : Reconstructed human epidermis (RhE) tissues are pre-incubated.

-

Application : A sufficient amount of the test chemical is applied topically to the tissue surface. A known irritant (e.g., 5% SDS) serves as the positive control, and PBS serves as the negative control.

-

Exposure & Incubation : Tissues are exposed to the chemical for 60 minutes.

-

Post-Exposure : Tissues are thoroughly rinsed and transferred to fresh culture medium for a post-exposure incubation period of approximately 42 hours.

-

Viability Assessment : Cell viability is measured using the MTT assay, where viable cells convert the yellow MTT dye to a purple formazan product, measured by optical density.

-

Data Analysis : The mean tissue viability is calculated relative to the negative control. If the mean viability is less than or equal to 50%, the substance is classified as a skin irritant (Category 2).

Protocol: Acute Eye Irritation (OECD 405)

This protocol describes the in vivo rabbit eye test. Note: In vitro alternatives (e.g., OECD 492) are preferred for ethical reasons and should be considered first.

-

Animal Selection : Healthy, adult albino rabbits are used.

-

Initial Examination : Both eyes of each animal are examined for pre-existing corneal defects or irritation.

-

Application : A 0.1 mL volume of the liquid test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated as a control.

-

Observation : The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.

-

Scoring : Ocular lesions are scored according to a standardized scale.

-

Classification : The substance is classified as a "Serious Eye Damage/Irritant" (Category 1 or 2A) based on the severity and persistence of the observed effects. For example, effects that are not fully reversible within 21 days warrant a Category 1 classification.

References

- 1. 4-(Pyrrolidin-1-yl)butan-1-ol | C8H17NO | CID 13171952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism | springermedizin.de [springermedizin.de]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. westliberty.edu [westliberty.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. agilent.com [agilent.com]

- 8. aksci.com [aksci.com]

- 9. opcw.org [opcw.org]

- 10. media.novol.com [media.novol.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3-(Pyrrolidin-1-yl)butan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(Pyrrolidin-1-yl)butan-1-ol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive framework for researchers to determine its solubility in various organic solvents. This guide outlines detailed experimental protocols, a qualitative assessment of expected solubility based on molecular structure, and a structured approach for data presentation. The provided methodologies are grounded in established principles of organic chemistry and are intended to empower researchers in their drug development and formulation efforts.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrrolidine ring, a secondary alcohol, and a butyl chain. Its molecular structure, with both polar (hydroxyl group, tertiary amine) and non-polar (butyl chain, pyrrolidine ring) moieties, suggests a varied solubility profile in organic solvents of differing polarities. Understanding this solubility is critical for its synthesis, purification, formulation, and overall handling in a laboratory and manufacturing setting.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound[1]:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl group allows for hydrogen bonding with protic solvents. Therefore, high solubility is expected in lower-chain alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): The polar nature of the molecule, contributed by the nitrogen and oxygen atoms, suggests good solubility in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar hydrocarbon backbone (butyl group and the pyrrolidine ring) will contribute to some solubility in non-polar solvents. However, the polar functional groups will likely limit its miscibility in highly non-polar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often good solvents for a wide range of organic compounds. Good solubility is anticipated.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Polar Protic Solvents | |||||

| Methanol | CH₃OH | 5.1 | |||

| Ethanol | C₂H₅OH | 4.3 | |||

| Isopropanol | C₃H₈O | 3.9 | |||

| Polar Aprotic Solvents | |||||

| Acetone | C₃H₆O | 5.1 | |||

| Acetonitrile | C₂H₃N | 5.8 | |||

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | |||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | |||

| Non-Polar Solvents | |||||

| Hexane | C₆H₁₄ | 0.1 | |||

| Toluene | C₇H₈ | 2.4 | |||

| Chlorinated Solvents | |||||

| Dichloromethane | CH₂Cl₂ | 3.1 | |||

| Chloroform | CHCl₃ | 4.1 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is a composite of standard laboratory procedures for solubility testing.[2][3][4][5]

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Centrifuge

-

Calibrated micropipettes

-

HPLC or GC with a suitable detector (e.g., UV, MS)

-

Volumetric flasks and other standard laboratory glassware

-

Syringe filters (e.g., 0.45 µm PTFE)

4.2. Procedure: Isothermal Equilibrium Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous agitation is necessary.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted sample to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of solute in the sample.

-

-

Data Calculation:

-

Calculate the solubility in grams per 100 mL of solvent using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

-

4.3. Visual Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a compound using the isothermal equilibrium method.

Signaling Pathways and Logical Relationships

In the context of solubility, we can visualize the logical decision-making process for solvent selection based on the solute's properties.

Caption: Logical relationship between solute properties and solvent selection for solubility.

Conclusion

While specific quantitative data for the solubility of this compound is not currently widespread, this guide provides the necessary tools for its determination. The provided experimental protocol offers a robust method for generating reliable solubility data. The predicted solubility profile, based on the molecule's structural features, serves as a valuable starting point for solvent selection in various applications, from synthesis to formulation. It is recommended that researchers generate their own data for their specific conditions and applications to ensure accuracy and reproducibility.

References

Commercial Suppliers and Technical Guide for 3-(Pyrrolidin-1-yl)butan-1-ol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyrrolidin-1-yl)butan-1-ol is a substituted amino alcohol containing a pyrrolidine moiety. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide range of biologically active compounds. The pyrrolidine ring, a five-membered saturated heterocycle, can confer desirable physicochemical properties to a molecule, such as increased solubility and the ability to form hydrogen bonds, which can be crucial for molecular recognition and binding to biological targets. This guide provides a comprehensive overview of the commercial availability of this compound for research purposes, detailed experimental protocols for its characterization, a plausible synthetic route, and insights into its potential biological significance.

Commercial Availability

For researchers seeking to procure this compound (CAS Number: 158261-95-1), several chemical suppliers offer this compound for research and development purposes. The following table summarizes the key information for some of the known suppliers. Please note that pricing and availability are subject to change and should be verified on the respective supplier's website.

| Supplier | Catalog Number | Purity | Available Quantities |

| Alfa Chemistry | ACM158261951 | 96% | Inquire |

| BLD Pharm | 158261-95-1 | Inquire | Inquire |

| Fisher Scientific (distributor for BLD Pharm) | NC1866403 | Inquire | 5g |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not readily available |

| Solubility | Expected to be soluble in water and polar organic solvents |

Experimental Protocols

The following protocols are provided as a guide for the quality control and characterization of this compound. These are general methods that can be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Analysis:

-

Acquire a proton NMR spectrum.

-

Expected Signals: The spectrum should show distinct signals corresponding to the protons of the pyrrolidine ring, the butanol chain, and the hydroxyl group. The integration of these signals should correspond to the number of protons in each environment. The chemical shifts and coupling patterns will be characteristic of the molecule's structure. For example, one would expect multiplets for the pyrrolidine ring protons, and signals for the CH, CH₂, and CH₃ groups of the butanol chain, as well as a broad singlet for the OH proton (which may exchange with D₂O).

-

-

¹³C NMR Analysis:

-

Acquire a carbon-13 NMR spectrum.

-

Expected Signals: The spectrum should display eight distinct carbon signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom (e.g., carbons adjacent to the nitrogen or oxygen will be downfield).

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the this compound sample.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

Instrumentation: An HPLC system equipped with a UV detector and a suitable column.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a gradient from 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: As the compound lacks a strong chromophore, detection at a low wavelength (e.g., 200-210 nm) or the use of an alternative detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.

-

-

Data Analysis: The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Objective: To confirm the molecular weight of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer, which can be coupled to an HPLC or a direct infusion source.

-

Analysis:

-

Acquire a mass spectrum in positive ion mode.

-

Expected Result: The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 144.24. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Hypothetical Synthesis Protocol

Reaction Scheme:

Materials:

-

4-Hydroxy-2-butanone

-

Pyrrolidine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent (e.g., sodium cyanoborohydride)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxy-2-butanone (1.0 equivalent) in dichloromethane, add pyrrolidine (1.1 equivalents).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is exothermic and may require cooling in an ice bath.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Potential Research Applications and Signaling Pathways

The structural features of this compound suggest potential interactions with various biological targets. The pyrrolidine moiety is a common scaffold in ligands for G-protein coupled receptors (GPCRs) and ion channels. Specifically, N-substituted pyrrolidine alcohols have been investigated as ligands for muscarinic acetylcholine receptors and sigma receptors.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic acetylcholine receptors (mAChRs) are a family of GPCRs that are involved in a wide range of physiological functions in the central and peripheral nervous systems. The N-substituted pyrrolidine scaffold is a key feature of many muscarinic receptor agonists and antagonists. It is plausible that this compound could interact with these receptors, potentially acting as a modulator of cholinergic signaling.

Caption: Hypothetical M1 muscarinic receptor signaling pathway.

Sigma Receptor Signaling

Sigma receptors are a unique class of intracellular proteins, primarily located at the endoplasmic reticulum-mitochondrion interface, that are involved in cellular signaling and the regulation of ion channels. Various N-alkyl substituted pyrrolidines have shown affinity for sigma receptors. Interaction with the sigma-1 receptor, for instance, can modulate calcium signaling and influence a variety of cellular processes, including cell survival and neuronal function.

Caption: Hypothetical sigma-1 receptor signaling pathway.

Conclusion

This compound is a readily accessible research chemical with potential applications in drug discovery and chemical biology. This guide provides researchers with the necessary information to source the compound, verify its quality through standard analytical techniques, and understand its potential biological context. The provided hypothetical synthesis and signaling pathways offer a framework for further investigation into the chemical and pharmacological properties of this and related molecules. As with any research chemical, appropriate safety precautions should be taken during handling and use.

The Pyrrolidine Ring: A Cornerstone in a Century of Chemical Discovery and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The deceptively simple five-membered nitrogen-containing heterocycle, pyrrolidine, has been a central figure in the narrative of organic chemistry and medicinal chemistry for over a century. From its early identification in natural products to its calculated incorporation into blockbuster pharmaceuticals, the pyrrolidine scaffold has proven to be a versatile and privileged structure. This technical guide delves into the discovery and history of key pyrrolidine-containing compounds, presenting a detailed look at their synthesis, biological activity, and the signaling pathways they modulate.

The Dawn of Pyrrolidine Chemistry: Proline and Nicotine

The story of pyrrolidine-containing compounds begins with the exploration of natural products. The early 20th century marked a period of intense investigation into the chemical constituents of living organisms, leading to the isolation and characterization of fundamental biomolecules.

Proline: The Unique Proteinogenic Amino Acid

The amino acid proline, a fundamental component of proteins, was a key early discovery in the world of pyrrolidine chemistry.

Discovery and Early Synthesis:

Proline was first isolated in 1900 by the German chemist Richard Willstätter.[1][2] He synthesized it through the reaction of the sodium salt of diethyl malonate with 1,3-dibromopropane.[1][2] A year later, Emil Fischer, a pioneer in protein chemistry, independently isolated proline from casein and also published a synthesis from γ-phthalimido-propylmalonic ester.[1][2] The name "proline" itself is derived from pyrrolidine, acknowledging the core structure of this unique secondary amine amino acid.[1][2]

Experimental Protocols:

Richard Willstätter's Synthesis of Proline (1900):

-

Step 1: Alkylation of Diethyl Malonate. Sodium metal is dissolved in absolute ethanol to form sodium ethoxide. To this solution, diethyl malonate is added to form the sodium salt. 1,3-dibromopropane is then added, and the mixture is refluxed. The resulting product is diethyl 1,3-bis(ethoxycarbonyl)propane-1-carboxylate.

-

Step 2: Saponification and Decarboxylation. The ester is saponified with a strong base, such as sodium hydroxide, followed by acidification to yield the corresponding dicarboxylic acid. Upon heating, this undergoes decarboxylation to yield pimelic acid.

-

Step 3: Halogenation. Pimelic acid is treated with a halogenating agent, such as phosphorus pentachloride followed by bromine, to yield α,ε-dibromopimelic acid.

-

Step 4: Cyclization with Ammonia. The dibrominated acid is then reacted with ammonia in a sealed tube at elevated temperatures. This results in a double nucleophilic substitution, forming the pyrrolidine ring and yielding proline. The product is then isolated and purified through crystallization.

Emil Fischer's Synthesis of Proline (1901):

-

Step 1: Synthesis of γ-Phthalimido-propylmalonic Ester. Potassium phthalimide is reacted with γ-bromopropylmalonic ester.

-

Step 2: Hydrolysis. The resulting ester is subjected to acidic hydrolysis (e.g., with hydrochloric acid) under reflux. This cleaves both the ester groups and the phthalimide protecting group, leading to the formation of proline, phthalic acid, and ethanol.

-

Step 3: Isolation. Proline is then separated from the reaction mixture and purified.

Nicotine: The Infamous Alkaloid

Nicotine, the principal alkaloid in tobacco, is a classic example of a naturally occurring pyrrolidine-containing compound with profound physiological effects.

Discovery and Structural Elucidation:

Crude nicotine was known as early as 1571.[3] However, it was not until 1828 that it was isolated in a purified form.[3] The correct molecular formula was established in 1843, and the first laboratory synthesis was achieved in 1904.[3] The structure of nicotine features a pyridine ring linked to an N-methylpyrrolidine ring.[4]

Experimental Protocol: Pictet-Spengler Synthesis of a Nicotine Analog:

The Pictet-Spengler reaction, discovered in 1911, is a powerful method for synthesizing tetrahydroisoquinolines and related heterocyclic systems, and it can be adapted for the synthesis of nicotine analogs.[5][6]

-

Step 1: Formation of the Tryptamine Analog. Niacin (nicotinic acid) can be converted to 3-(aminomethyl)pyridine through a series of reduction and amination reactions.

-

Step 2: Condensation with an Aldehyde. The 3-(aminomethyl)pyridine is then reacted with an appropriate aldehyde, for example, acetaldehyde, in the presence of an acid catalyst (e.g., HCl). This forms a Schiff base intermediate.

-

Step 3: Cyclization. The intermediate undergoes an intramolecular electrophilic substitution, where the electron-rich pyridine ring attacks the iminium ion, leading to the formation of the tetrahydropyridine ring fused to the pyridine ring.

-

Step 4: N-Methylation. The secondary amine in the newly formed ring is then methylated using a suitable methylating agent (e.g., methyl iodide) to yield the nicotine analog.

The Pharmaceutical Revolution: Pyrrolidine in Modern Medicine

The 20th century witnessed the rise of rational drug design, and the pyrrolidine ring became a favored scaffold for medicinal chemists seeking to create potent and selective therapeutic agents.

Atorvastatin: A Blockbuster Cholesterol-Lowering Drug

Atorvastatin (Lipitor), a member of the statin class of drugs, is one of the most successful pharmaceuticals in history and features a central pyrrole ring, a close relative of pyrrolidine.

Discovery and Development:

The search for potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, was a major focus of research in the 1980s.[7][8] Building on the discovery of fungal-derived statins, synthetic inhibitors were developed.[7][8] Atorvastatin was designed based on molecular modeling comparisons of existing inhibitors.[7]

Experimental Protocol: Paal-Knorr Synthesis of an Atorvastatin Precursor:

The industrial synthesis of atorvastatin heavily relies on the Paal-Knorr pyrrole synthesis.[4][9]

-

Step 1: Synthesis of the 1,4-Diketone. A key intermediate is a highly substituted 1,4-diketone. This can be prepared through various methods, including the Stetter reaction.[4]

-

Step 2: Synthesis of the Chiral Amine Side Chain. A chiral amine containing the dihydroxyheptanoic acid side chain (or a protected version thereof) is synthesized separately.

-

Step 3: Paal-Knorr Condensation. The 1,4-diketone and the chiral amine are condensed in the presence of a catalyst, such as pivalic acid, in a suitable solvent system like toluene-heptane.[4] This reaction forms the pyrrole ring of atorvastatin. The reaction is typically heated to reflux with removal of water to drive the reaction to completion.

-

Step 4: Deprotection and Salt Formation. Any protecting groups on the side chain are removed, and the final active pharmaceutical ingredient is typically isolated as a calcium salt.

Quantitative Data: Statin Potency

| Statin/Metabolite | IC50 (nM) for HMG-CoA Reductase[1] |

| Atorvastatin | 10.5 |

| 2-hydroxyatorvastatin | 12.1 |

| 4-hydroxyatorvastatin | 63.5 |

| 3R,5S-fluvastatin | 4.9 |

| 3S,5R-fluvastatin | >1000 |

| Pitavastatin | 3.2 |

| Pravastatin | 20.1 |

| Rosuvastatin | 3.9 |

| Simvastatin acid | 5.8 |

ACE Inhibitors: Taming High Blood Pressure

The development of Angiotensin-Converting Enzyme (ACE) inhibitors revolutionized the treatment of hypertension and heart failure. Many of these drugs, including captopril and enalapril, incorporate a proline moiety.

Discovery and Design:

The discovery of ACE inhibitors was a landmark in cardiovascular medicine.[10] Captopril was one of the first ACE inhibitors to be marketed.[9] Its design was inspired by peptides found in snake venom that inhibit ACE.[9] Enalapril was developed later as a long-acting ACE inhibitor.[10]

Experimental Protocol: Synthesis of Captopril:

A common synthesis of captopril involves the acylation of L-proline.[11][12]

-

Step 1: Preparation of 3-acetylthio-2-methylpropionic acid. Methacrylic acid is reacted with thioacetic acid.[11]

-

Step 2: Formation of the Acid Chloride. The resulting acid is then treated with a chlorinating agent, such as thionyl chloride, to form 3-acetylthio-2-methylpropionyl chloride.[11]

-

Step 3: Acylation of L-proline. L-proline is reacted with the acid chloride in a basic aqueous solution (e.g., with sodium hydroxide) at a low temperature (0-5 °C) to form 1-(3-acetylthio-2-D-methylpropanoyl)-L-proline.[11]

-

Step 4: Deprotection. The acetyl protecting group on the thiol is removed by ammonolysis (reaction with ammonia) to yield captopril.[11]

Experimental Protocol: Synthesis of Enalapril:

Enalapril synthesis often involves the reductive amination of a dipeptide with a keto acid.[13][14][15]

-

Step 1: Synthesis of the Dipeptide L-alanyl-L-proline. This dipeptide is a key intermediate.

-

Step 2: Reductive Amination. L-alanyl-L-proline is reacted with ethyl 2-oxo-4-phenylbutanoate in the presence of a reducing agent, such as hydrogen gas over a Raney nickel catalyst.[14][15] This reaction forms the N-(1-(ethoxycarbonyl)-3-phenylpropyl)-L-alanyl-L-proline, which is enalapril. The reaction is typically carried out in a solvent like ethanol under pressure.[15]

-

Step 3: Salt Formation. Enalapril is often isolated and administered as its maleate salt.

Quantitative Data: ACE Inhibitor Potency

| Inhibitor | Plasma IC50 (nM)[1] | Lung IC50 (nM)[1] | Heart IC50 (nM)[1] | Renal Cortex IC50 (nM)[1] | Renal Medulla IC50 (nM)[1] |

| Captopril | 1.9 ± 0.2 | 2.3 ± 0.3 | 2.5 ± 0.3 | 3.1 ± 0.4 | 2.8 ± 0.3 |

| Enalaprilat | 1.1 ± 0.1 | 1.3 ± 0.1 | 1.4 ± 0.1 | 1.6 ± 0.2 | 1.5 ± 0.2 |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which these compounds operate and the logical flow of their synthesis is crucial for a deeper understanding.

Signaling Pathways

Experimental Workflows

Conclusion

The journey of pyrrolidine-containing compounds from their discovery in natural sources to their central role in modern medicine is a testament to the power of chemical synthesis and rational drug design. The pyrrolidine ring, with its unique structural and electronic properties, continues to be a source of inspiration for the development of new therapeutic agents. The detailed understanding of their synthesis, biological activity, and mechanisms of action, as outlined in this guide, provides a solid foundation for future research and innovation in this ever-evolving field.

References

- 1. benchchem.com [benchchem.com]

- 2. Captopril synthesis - chemicalbook [chemicalbook.com]

- 3. CN109608378A - A kind of preparation method of captopril isomers - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. osti.gov [osti.gov]

- 6. Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Method for synthesizing captopril and ceptopril - Eureka | Patsnap [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Cholesterol - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enalapril synthesis - chemicalbook [chemicalbook.com]

- 13. scispace.com [scispace.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. CN114249795A - Preparation method of enalapril maleate and intermediate thereof - Google Patents [patents.google.com]

The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Significance in Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its unique structural features, including its three-dimensional geometry and stereochemical complexity, have established it as a "privileged scaffold" in drug discovery.[1][2] This technical guide provides an in-depth analysis of the biological significance of the pyrrolidine moiety, offering a comprehensive overview of its prevalence in approved therapeutics, its role in molecular recognition, and its application in the design of novel drug candidates. This document details quantitative pharmacological data, experimental methodologies, and visual representations of key biological pathways and drug discovery workflows to serve as a valuable resource for professionals in the field.

Introduction: The Versatility of the Pyrrolidine Ring

The pyrrolidine scaffold is a recurring motif in a vast number of natural products, including the essential amino acid proline, and is a key structural component in numerous FDA-approved drugs.[3][4] Its significance in drug design can be attributed to several key properties:

-

Three-Dimensionality: The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for the exploration of three-dimensional pharmacophore space, which is crucial for achieving high-affinity and selective binding to biological targets.[2][5] This "pseudorotation" of the ring provides a conformational flexibility that can be exploited to optimize ligand-receptor interactions.[2]

-

Stereochemical Richness: The potential for multiple stereogenic centers on the pyrrolidine ring allows for the generation of a diverse array of stereoisomers, each with potentially unique biological activities and pharmacological profiles.[2]

-

Physicochemical Properties: The presence of the nitrogen atom can serve as a hydrogen bond donor or acceptor, contributing to target binding and influencing important drug-like properties such as aqueous solubility.[6][7]

-

Synthetic Tractability: A wide range of synthetic methodologies are available for the construction and functionalization of the pyrrolidine ring, making it an accessible scaffold for medicinal chemists.[4][8]

These attributes have led to the incorporation of the pyrrolidine moiety into a wide range of therapeutic agents targeting diverse disease areas, including cancer, viral infections, diabetes, and central nervous system disorders.[9][10]

Quantitative Analysis of Pyrrolidine-Containing Drugs

The potency and efficacy of drug candidates are paramount. This section presents quantitative data for a selection of pyrrolidine-containing drugs, highlighting their inhibitory concentrations (IC50) and binding affinities (Ki) against their respective biological targets.

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound Class | Specific Compound | Cancer Cell Line | Assay | IC50 (µM) | Target | Reference(s) |

| Spiro[pyrrolidine-3,3'-oxindole] | Compound 7 | MCF7 (Breast) | SRB | 4.8 | Not Specified | [11] |

| HCT116 (Colon) | SRB | 3.9 | [11] | |||

| Compound 58c | HeLa (Cervical) | Not Specified | < 20 µg/ml | Not Specified | [9] | |

| Compound 11b | MCF-7 (Breast) | Not Specified | 3.9 µg | Not Specified | [12] | |

| HEPG2 (Liver) | Not Specified | 5.7 µg | [12] | |||

| Compound 5f | A549 (Lung) | Not Specified | 1.2 | Not Specified | [13][14] | |

| Mcl-1 Inhibitor | Compound 18 | - | Binding Assay | Ki = 0.077 | Mcl-1 | [2] |

| Compound 40 | PC-3 (Prostate) | Proliferation | Ki = 8.45 | Mcl-1 | [2] | |

| PI3Kα Inhibitor | Alpelisib (BYL719) | - | Kinase Assay | 4.6 nM/L | PI3Kα | [15] |

| Palladium(II) Complex | [Pd(AEP)Cl2] (C-1) | HCT116 (Colon) | Not Specified | Similar to Cisplatin | DNA | [16][17] |

Table 2: Enzyme Inhibitory Activity of Pyrrolidine Derivatives

| Compound Class | Specific Compound | Target Enzyme | IC50 | Ki | Reference(s) |

| DPP-4 Inhibitors | |||||

| 2-benzylpyrrolidine derivative | Compound (2) | DPP-4 | 0.3 ± 0.03 µM | - | [1] |

| β-amino pyrrole-2-carbonitrile analog | Compound 55 | DPP-4 | 0.01 µM | - | [11] |

| Pyrrolidine sulfonamide derivative | Compound 23d | DPP-4 | 11.32 ± 1.59 μM | - | [7] |

| ACE Inhibitors | |||||

| Captopril | Captopril | ACE | - | 1.7 nM | [18] |

| Lisinopril | Lisinopril | ACE | - | ≈ 0.39 nM | [18] |

| HCV Protease Inhibitors | |||||

| Pyrrolidine-5,5-trans-lactam | GW0014 (compound 4d) | HCV NS3/4A Protease | - | - | [19][20] |

| Acyl Pyrrolidine | Compound 57a | HCV NS5B Polymerase | EC50 = 0.1 mM | - | [21] |

| Compound 57i | HCV NS5B Polymerase | EC50 = 0.6 mM | - | [21] | |

| Other Enzymes | |||||

| GlyT1 Inhibitor | Compound 23a | GlyT1 | - | 0.198 µM | [10] |

| AChE Inhibitor | Compound 94k | AChE | 0.058 µM | - | [5] |

| Compound 94o | AChE | 0.069 µM | - | [5] | |

| Compound 19a | AChE | - | 22.34 ± 4.53 nM | [7] | |

| Compound 19b | AChE | - | 27.21 ± 3.96 nM | [7] | |